5-Methoxy-1,3-benzoxazole
CAS No.: 132227-03-3
Cat. No.: VC21248263
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132227-03-3 |
---|---|
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 5-methoxy-1,3-benzoxazole |
Standard InChI | InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 |
Standard InChI Key | IQQKXTVYGHYXFX-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC=N2 |
Canonical SMILES | COC1=CC2=C(C=C1)OC=N2 |
Introduction
Structural and Chemical Properties
5-Methoxy-1,3-benzoxazole possesses a well-defined molecular structure that contributes to its chemical behavior and potential applications. The compound is characterized by a benzoxazole ring system with a methoxy substituent at the 5-position.
Basic Structural Information
The fundamental chemical properties of 5-methoxy-1,3-benzoxazole provide insight into its behavior in various chemical environments and its potential interactions with biological systems.
The compound has the molecular formula C8H7NO2 with a corresponding molecular weight that places it in the category of small molecular compounds . The structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole scaffold, with a methoxy group (-OCH3) attached at the 5-position of the benzene portion.
Structural Representations
Various structural representations help in understanding the spatial arrangement and electronic properties of 5-methoxy-1,3-benzoxazole:
These representations are valuable for computational chemistry, database searching, and structure-activity relationship studies.
Collision Cross Section Data
The predicted collision cross section (CCS) data for various ionic forms of 5-methoxy-1,3-benzoxazole demonstrates its behavior in mass spectrometry applications. This information is particularly valuable for analytical identification and characterization.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 150.05496 | 124.8 |
[M+Na]+ | 172.03690 | 139.6 |
[M+NH4]+ | 167.08150 | 134.3 |
[M+K]+ | 188.01084 | 135.1 |
[M-H]- | 148.04040 | 128.3 |
[M+Na-2H]- | 170.02235 | 132.4 |
[M]+ | 149.04713 | 128.0 |
[M]- | 149.04823 | 128.0 |
These values represent the effective cross-sectional area of the molecule in various ionic states, which is crucial for ion mobility spectrometry and related analytical techniques .
Applications in Chemical Research
5-Methoxy-1,3-benzoxazole and related benzoxazole derivatives have diverse applications in chemical research, particularly in medicinal chemistry and materials science.
Role as Synthetic Intermediates
Compounds like 5-methoxy-1,3-benzoxazole often serve as valuable intermediates in the synthesis of more complex molecules. Their well-defined structure and reactivity make them useful building blocks for constructing compounds with specific properties or functions.
Comparison with Related Compounds
To contextualize the potential applications of 5-methoxy-1,3-benzoxazole, it is informative to consider related compounds such as methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, which has shown antimicrobial properties against several bacterial strains. While the specific bioactivity of 5-methoxy-1,3-benzoxazole itself requires further investigation, the demonstrated activity of related compounds suggests potential applications worth exploring.
Analytical Characterization
The analytical characterization of 5-methoxy-1,3-benzoxazole is essential for confirming its structure, assessing its purity, and understanding its properties.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of 5-methoxy-1,3-benzoxazole. The compound's mass-to-charge ratio (m/z) values for various ionic forms, as shown in the collision cross section data table, are crucial for its identification and characterization .
Reactivity and Chemical Behavior
Understanding the reactivity of 5-methoxy-1,3-benzoxazole provides insights into its potential applications and chemical transformations.
General Reactivity Patterns
Based on the benzoxazole structure, 5-methoxy-1,3-benzoxazole would be expected to exhibit reactivity at several positions:
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The methoxy group can undergo various substitution reactions
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The benzoxazole core can participate in electrophilic or nucleophilic aromatic substitution reactions depending on reaction conditions
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The nitrogen atom in the oxazole ring can act as a nucleophile in some reactions
Ecological and Toxicological Considerations
When working with chemical compounds like 5-methoxy-1,3-benzoxazole, it is essential to consider their environmental impact and potential toxicity.
Toxicological Profile
Further investigations would be necessary to establish a comprehensive toxicological profile for 5-methoxy-1,3-benzoxazole specifically.
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